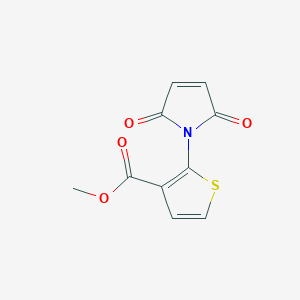
methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-3-carboxylate is a chemical compound that features a thiophene ring substituted with a maleimide group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-3-carboxylate typically involves the reaction of thiophene-3-carboxylic acid with maleic anhydride to form the corresponding maleimide derivative. This intermediate is then esterified using methanol in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The maleimide group can be reduced to the corresponding succinimide.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of succinimide derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential as an anticancer agent and in drug delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The maleimide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in cancer cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate
- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide
Uniqueness
Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-3-carboxylate is unique due to the presence of both a thiophene ring and a maleimide group, which confer distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications in synthetic chemistry and materials science .
Properties
Molecular Formula |
C10H7NO4S |
|---|---|
Molecular Weight |
237.23 g/mol |
IUPAC Name |
methyl 2-(2,5-dioxopyrrol-1-yl)thiophene-3-carboxylate |
InChI |
InChI=1S/C10H7NO4S/c1-15-10(14)6-4-5-16-9(6)11-7(12)2-3-8(11)13/h2-5H,1H3 |
InChI Key |
DZRYKIBMXXBVMA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1)N2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















